molecular formula C16H18N2O4 B555479 H-Glu(4MbetaNA)-OH CAS No. 24723-50-0

H-Glu(4MbetaNA)-OH

Cat. No. B555479
CAS RN: 24723-50-0
M. Wt: 302.32 g/mol
InChI Key: DUNDTSUHZJULAX-ZDUSSCGKSA-N
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Description

“H-Glu(4MbetaNA)-OH” is a specific substrate for aminopeptidase A . It is used in various biochemical applications and is available from several suppliers .


Chemical Reactions Analysis

Aminopeptidases, which “H-Glu(4MbetaNA)-OH” is a substrate for, can catalyze the cleavage of peptide bonds, connecting the N-terminal amino acid to the penultimate residue in a protein .

Scientific Research Applications

Oxidative Modification of Polysaccharides

  • Study 1 : Investigated the formation of oxo groups in barley mixed-linkage β-glucans under oxidative conditions. It highlighted the creation of new reducing termini and the significant molecular weight decrease due to hydroxyl radical attack, which can inform understanding of polysaccharide behavior in vivo and during food processing (Iurlaro et al., 2014).

Carboxylic Groups in Proteins

  • Study 2 : Explored the hydrogen-bond structures and C=O stretching frequencies of carboxylic acids in proteins, crucial for understanding enzymatic reactions. This study provides criteria for determining H-bond structures in proteins using infrared spectra (Takei et al., 2008).

Hydroxyl Radical Interaction with Polysaccharides

  • Study 3 : Examined the products formed when polysaccharides are treated with hydroxyl radicals, offering insights into non-enzymic scission of polysaccharides in plant cell walls and connective tissues (Fry et al., 2001).

Antibacterial Activity Enhancement

  • Study 4 : Demonstrated the use of a G-quadruplex/hemin complex to enhance the antibacterial activity of H2O2 by converting it to hydroxyl radicals, providing insights into new antibacterial strategies (Xing et al., 2018).

Glycyl-l-Prolyl-l-Glutamate Pseudotripeptides

  • Study 5 : Investigated the biosafety profiles of GPE analogs, which are of interest for treating disorders like Alzheimer's. The study provided insights into the non-toxicological aspects of these compounds (Turkez et al., 2022).

Near-Infrared Fluorescent Probe for β-Glucuronidase Detection

  • Study 6 : Developed an enzyme-activated near-infrared fluorescent probe for detecting β-Glucuronidase in living cells and animals, important for cancer diagnosis and therapy (Jin et al., 2018).

Hydrogen Bond Studies in Proteins

  • Study 7 : Focused on the structural and polarizability aspects of hydrogen bonds in protein side chains, contributing to the understanding of protein structure and function (Kristof & Zundel, 1980).

Future Directions

The future directions of “H-Glu(4MbetaNA)-OH” and related compounds could involve further exploration of their roles in biological functions such as post-translational modification of proteins, protein breakdown, and maturation . Additionally, their potential applications in various industrial sectors could be explored further .

properties

IUPAC Name

2-amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-22-14-9-11(8-10-4-2-3-5-12(10)14)18-15(19)7-6-13(17)16(20)21/h2-5,8-9,13H,6-7,17H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNDTSUHZJULAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398902
Record name L-Glutamic acid gamma-(4-methoxy-beta-naphthylamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid

CAS RN

24723-50-0
Record name L-Glutamic acid gamma-(4-methoxy-beta-naphthylamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamic acid gamma-(4-methoxy-b-naphthylamide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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